N-(3,4-dimethoxyphenethyl)-2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(6-methoxypyridin-3-yl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-31-21-10-8-17(14-22(21)32-2)12-13-26-23(30)16-29-20-7-5-4-6-19(20)28-25(29)18-9-11-24(33-3)27-15-18/h4-11,14-15H,12-13,16H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJBSUJGSXSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=CN=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic compound that has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 368.43 g/mol. The presence of methoxy and benzimidazole moieties suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Research indicates that it may act as an inhibitor of RNA helicase DHX9, which plays a crucial role in various cellular processes, including RNA metabolism and gene expression regulation . By inhibiting DHX9, the compound could potentially disrupt cancer cell proliferation and enhance the efficacy of existing therapies.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
- Cancer Research : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the downregulation of DHX9, leading to increased apoptosis rates .
- Neuroprotection : Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it reduced oxidative stress markers and improved neuronal survival rates, suggesting potential therapeutic applications in neurodegenerative diseases .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies showed favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This profile supports further development for clinical applications .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(3,4-dimethoxyphenethyl)-2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of benzo[d]imidazole precursors with substituted acetamides. Critical steps include:
- Imidazole ring formation : Use glyoxal or formaldehyde with ammonia under acidic conditions to construct the benzoimidazole core .
- Acetamide coupling : React the benzoimidazole intermediate with N-(3,4-dimethoxyphenethyl) acetamide derivatives via nucleophilic substitution or amide bond formation. Solvents like DMSO or acetonitrile are often used to enhance reaction efficiency .
- Challenges : Side reactions (e.g., over-oxidation of methoxy groups) require precise temperature control (60–80°C) and inert atmospheres .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at C3/C4 of phenethyl and C6 of pyridine) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected m/z ~550–600 Da) and detect isotopic patterns .
- Infrared (IR) Spectroscopy : Identify functional groups like amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
- HPLC : Monitor purity (>95%) and detect impurities from incomplete reactions .
Q. What are common synthetic impurities, and how are they mitigated?
- Methodology : Impurities arise from:
- Incomplete substitution : Unreacted intermediates (e.g., free amine from phenethyl group) detected via TLC or HPLC. Mitigated by optimizing reaction time (12–24 hr) .
- Oxidative by-products : Methoxy groups may oxidize to quinones under harsh conditions. Use mild oxidizing agents (e.g., H₂O₂) and low temperatures .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodology :
- Molecular docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock. The benzoimidazole and pyridine moieties often engage in π-π stacking and hydrogen bonding .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to ethoxy) and assess binding energy changes. Prioritize derivatives with predicted IC₅₀ values <100 nM .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay standardization : Replicate assays under controlled conditions (e.g., cell line specificity, serum-free media) to minimize variability .
- Metabolic stability testing : Use liver microsomes to assess if inconsistent activity stems from rapid degradation .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Methodology :
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal ranges. For example, acetonitrile/water (7:3) at 70°C may maximize yield .
- Continuous flow chemistry : Improve reproducibility and reduce side reactions compared to batch processing .
Q. What are the implications of the compound’s stereoelectronic features on its reactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
